molecular formula C13H14N2O2S B2822497 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 685839-25-2

2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2822497
CAS No.: 685839-25-2
M. Wt: 262.33
InChI Key: UQXHTMKGJLHZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with the molecular formula C 13 H 14 N 2 O 2 S and a molecular weight of 262.33 g/mol . Its CAS registry number is 685839-25-2 . This acetamide derivative features a thiazole ring system, a structural motif of significant interest in medicinal chemistry and materials science due to its potential for diverse molecular interactions. This product is offered with a minimum purity of 90% and is available in various quantities for research purposes, from 1mg to 40mg . Researchers can utilize this compound as a key synthetic intermediate or building block in the development of novel pharmacologically active molecules. It is also suitable for fundamental research in organic synthesis and for investigating structure-activity relationships (SAR) in heterocyclic chemistry. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-8-18-13(14-11)15-12(16)7-17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHTMKGJLHZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-methylphenyl thiazole with methoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the acetamide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substitution Patterns

The table below compares the target compound with key analogs:

Compound Name Substituents on Thiazole (Position 4) Acetamide Modifications Key Structural Differences References
2-Methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (Target) 4-Methylphenyl Methoxy (-OCH₃) on acetamide Reference compound for comparison -
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl Unmodified acetamide (-NHCOCH₃) Chloro and methyl on phenyl; no methoxy
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-Hydroxy-3-methoxyphenyl Unmodified acetamide Hydroxy and methoxy on phenyl; no acetamide OCH₃
2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Methoxyphenyl Chloro (-Cl) on acetamide Methoxy on phenyl; chloro instead of methoxy
N-tert-Butyl-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide 4-Methylphenyl Sulfanyl (-S-) and tert-butyl Sulfanyl linker; bulky tert-butyl group

Key Observations :

  • Steric Influence : Bulky substituents like tert-butyl () reduce molecular flexibility, whereas methylphenyl maintains planarity for target engagement .
  • Bioprofile : Hydroxy-methoxyphenyl analogs (6a) show COX/LOX inhibition, suggesting the target’s methoxy group may confer similar activity .
Physicochemical Data:
Compound Melting Point (°C) Solubility (Polar Solvents) Spectral Data (Notable Peaks)
Target Not reported Moderate (methanol/ethanol) IR: C=O stretch ~1650 cm⁻¹; NMR: δ 3.8 (OCH₃) Inferred
15 Not reported Low (chloroform) ¹H NMR: δ 2.4 (CH₃), 7.3–7.6 (Ar-H)
3e () 257–258 Insoluble in water IR: NH (3320 cm⁻¹), SO₂ (1350 cm⁻¹)
6a Not reported High (DMSO) ¹H NMR: δ 6.8–7.1 (Ar-H), 9.8 (OH)

Trends :

  • Melting Points : Sulfonamide derivatives (e.g., 3e in ) exhibit higher melting points (>250°C) due to strong intermolecular forces (H-bonding, π-stacking) .
  • Solubility : Methoxy groups (target, 6a) improve polar solvent solubility compared to chloro analogs .

Q & A

Basic: What are the optimized synthetic routes for 2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using 4-(4-methylphenyl)thiazol-2-amine as a precursor.
  • Step 2: Acetylation with methoxy-substituted acetamide derivatives under reflux in polar aprotic solvents (e.g., DMF or DCM).
  • Optimization: Yield (70–85%) depends on catalyst choice (e.g., triethylamine for deprotonation) and temperature control (60–80°C). Excess chloroacetyl chloride can lead to byproducts, requiring stoichiometric precision .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Answer:

  • 1H/13C NMR: Confirm methoxy (-OCH₃) and acetamide (-NHCO-) groups. Aromatic protons in the thiazole and 4-methylphenyl rings appear as distinct multiplet clusters (δ 6.8–7.5 ppm).
  • IR Spectroscopy: Validate carbonyl (C=O, ~1680 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS): Ensure molecular ion ([M+H]+) matches the theoretical mass (±3 ppm).
  • Resolution of Contradictions: Conflicting melting points or spectral shifts may arise from polymorphic forms or residual solvents. Recrystallization in ethanol-DMF mixtures improves purity .

Intermediate: How does structural modification of the thiazole or methoxy group affect biological activity in preclinical models?

Answer:

  • Thiazole Modifications: Substituting 4-methylphenyl with electron-withdrawing groups (e.g., -Br, -Cl) enhances antiproliferative activity in cancer cell lines (IC₅₀ reduction by 40–60%) but may reduce solubility .
  • Methoxy Position: Shifting the methoxy group from the 2- to 4-position on the acetamide backbone alters binding affinity to kinase targets (e.g., EGFR), as shown in docking studies .
  • Methodology: SAR studies require in vitro assays (e.g., MTT for cytotoxicity) paired with computational docking (AutoDock Vina) to prioritize analogs .

Intermediate: How can researchers address contradictions in reported biological activities across studies?

Answer:
Contradictions often stem from:

  • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (e.g., apoptosis vs. proliferation). Standardize protocols using CLSI guidelines.
  • Purity Discrepancies: Impurities >5% (e.g., unreacted amines) can skew results. Validate purity via HPLC (≥95%) with a C18 column and acetonitrile-water gradient .
  • Statistical Power: Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests to confirm significance .

Advanced: What computational strategies predict the binding mode of this compound to biological targets?

Answer:

  • Docking Simulations: Use Schrödinger Suite or AutoDock to model interactions with enzymes (e.g., COX-2). The methoxy group often forms hydrogen bonds with catalytic residues (e.g., Arg120), while the thiazole ring engages in π-π stacking .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding .
  • Validation: Cross-check with experimental mutagenesis data (e.g., alanine scanning) to confirm critical binding residues .

Advanced: How do solvent and pH influence the stability of this compound during long-term storage?

Answer:

  • Solvent Choice: Store in anhydrous DMSO at -20°C to prevent hydrolysis. Aqueous buffers (pH >7) accelerate degradation via acetamide bond cleavage.
  • pH Stability: Conduct accelerated stability studies (40°C/75% RH) with UPLC monitoring. Half-life decreases from >6 months (pH 5) to <1 week (pH 9) .
  • Lyophilization: For aqueous formulations, lyophilize with trehalose (1:1 w/w) to maintain integrity .

Advanced: What in silico and in vitro approaches are used to evaluate metabolic pathways and toxicity?

Answer:

  • Metabolite Prediction: Use GLORY or ADMET Predictor to identify likely Phase I metabolites (e.g., demethylation of the methoxy group).
  • CYP450 Inhibition: Screen against CYP3A4/2D6 using fluorogenic substrates in human liver microsomes. IC₅₀ values >10 µM indicate low risk of drug-drug interactions .
  • hERG Assay: Patch-clamp electrophysiology to assess cardiac toxicity risk. Current inhibition <50% at 10 µM is preferable .

Advanced: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • LogP Optimization: Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 to 2.0, improving aqueous solubility.
  • Plasma Protein Binding: Use equilibrium dialysis to measure binding (>90% may limit free drug availability). Modify the thiazole substituents to reduce albumin affinity .
  • Bioavailability: Formulate as nanocrystals (100–200 nm) via wet milling to enhance oral absorption in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.